molecular formula C11H14N2O4 B2671956 2-[1-(2-Furylmethyl)-3-oxo-2-piperazinyl]-acetic acid CAS No. 1024026-75-2

2-[1-(2-Furylmethyl)-3-oxo-2-piperazinyl]-acetic acid

Cat. No.: B2671956
CAS No.: 1024026-75-2
M. Wt: 238.243
InChI Key: YDJCMWZZRHTEMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(2-Furylmethyl)-3-oxo-2-piperazinyl]-acetic acid is a chemical compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol . It is characterized by the presence of a furan ring, a piperazine ring, and an acetic acid moiety. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Furylmethyl)-3-oxo-2-piperazinyl]-acetic acid typically involves the reaction of 2-furylmethylamine with ethyl 3-oxo-2-piperazinecarboxylate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The resulting intermediate is then hydrolyzed to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Furylmethyl)-3-oxo-2-piperazinyl]-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[1-(2-Furylmethyl)-3-oxo-2-piperazinyl]-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(2-Furylmethyl)-3-oxo-2-piperazinyl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(2-Furylmethyl)-3-oxo-2-piperazinyl]-propionic acid
  • 2-[1-(2-Furylmethyl)-3-oxo-2-piperazinyl]-butyric acid
  • 2-[1-(2-Furylmethyl)-3-oxo-2-piperazinyl]-valeric acid

Uniqueness

2-[1-(2-Furylmethyl)-3-oxo-2-piperazinyl]-acetic acid is unique due to its specific combination of a furan ring, a piperazine ring, and an acetic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-[1-(furan-2-ylmethyl)-3-oxopiperazin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c14-10(15)6-9-11(16)12-3-4-13(9)7-8-2-1-5-17-8/h1-2,5,9H,3-4,6-7H2,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJCMWZZRHTEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)O)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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